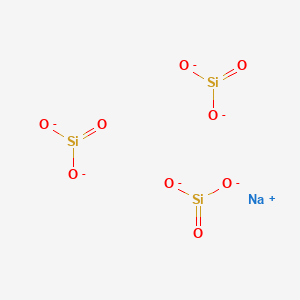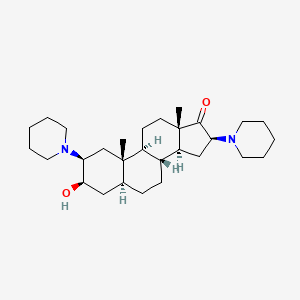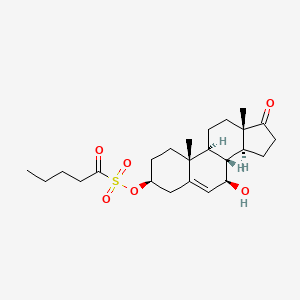
sodium;dioxido(oxo)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly found in both solid and liquid forms, depending on its concentration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;dioxido(oxo)silane can be synthesized through several methods. One common method involves the reaction of sodium carbonate (soda ash) with silicon dioxide (silica) at high temperatures. The reaction is as follows:
Na2CO3+SiO2→Na2SiO3+CO2
This reaction typically occurs in a furnace at temperatures around 1400°C .
Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of soda ash and silica sand. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently dissolved in water to produce a concentrated solution . This solution can be further processed to obtain the desired concentration and form of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;dioxido(oxo)silane undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form silica gel and sodium salts.
Dehydration: At high temperatures, it can lose water to form anhydrous sodium silicate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) is commonly used to neutralize this compound, resulting in the formation of silica gel and sodium chloride.
Heat: High temperatures are used to drive off water and produce anhydrous forms of the compound.
Major Products Formed:
Silica Gel: Formed during the neutralization reaction with acids.
Anhydrous Sodium Silicate: Produced by heating the hydrated form.
Applications De Recherche Scientifique
Sodium;dioxido(oxo)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of zeolites and silica catalysts.
Biology: Employed in the preparation of molecular sieves for chromatography and other separation techniques.
Medicine: Utilized in the production of oxygen-enriched air for medical applications.
Industry: Acts as an adhesive, binder, corrosion inhibitor, and coagulant in various industrial processes.
Mécanisme D'action
The mechanism by which sodium;dioxido(oxo)silane exerts its effects is primarily through its ability to form silicate networks. When dissolved in water, it hydrolyzes to form silanol groups, which can further polymerize to form siloxane linkages (Si–O–Si). These linkages provide the compound with its adhesive and binding properties . Additionally, the compound’s high pH and buffering capacity make it effective in neutralizing acids and stabilizing pH levels in various applications .
Comparaison Avec Des Composés Similaires
Sodium Metasilicate (Na2SiO3): Similar in composition but differs in its specific structure and applications.
5A Molecular Sieve (Na12[(AlO2)12(SiO2)12]·xH2O): A type of zeolite used as an adsorbent and catalyst.
Uniqueness: Sodium;dioxido(oxo)silane is unique due to its versatility and wide range of applications. Its ability to form a viscous solution and act as a binder, adhesive, and corrosion inhibitor sets it apart from other silicate compounds .
Propriétés
Formule moléculaire |
NaO9Si3-5 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
sodium;dioxido(oxo)silane |
InChI |
InChI=1S/Na.3O3Si/c;3*1-4(2)3/q+1;3*-2 |
Clé InChI |
LAFBQKLINPNURY-UHFFFAOYSA-N |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B13817035.png)



![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)




![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)


